
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol is a chemical compound with the molecular formula C9H13NOS2 It is characterized by the presence of a thiazole ring and a tetrahydrothiopyran ring, which are connected through a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol typically involves the reaction of appropriate thiazole and tetrahydrothiopyran derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts. The reaction is usually carried out at temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the methanol group can yield (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)aldehyde or (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carboxylic acid
Wissenschaftliche Forschungsanwendungen
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)amine: Similar structure but with an amine group instead of a methanol group.
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)aldehyde: Similar structure but with an aldehyde group instead of a methanol group.
Uniqueness
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol is unique due to the presence of both a thiazole ring and a tetrahydrothiopyran ring connected through a methanol group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H13NOS2 |
|---|---|
Molekulargewicht |
215.3 g/mol |
IUPAC-Name |
[2-(thian-4-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C9H13NOS2/c11-5-8-6-13-9(10-8)7-1-3-12-4-2-7/h6-7,11H,1-5H2 |
InChI-Schlüssel |
KXSKBUYEMXBULN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1C2=NC(=CS2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




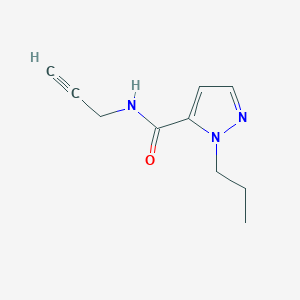
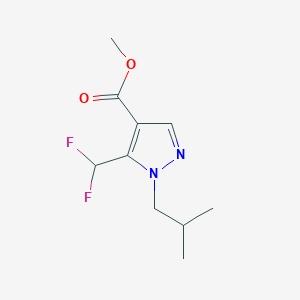
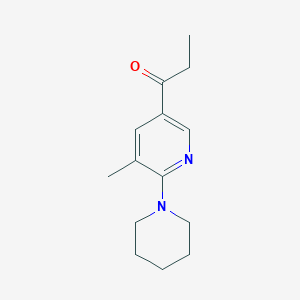
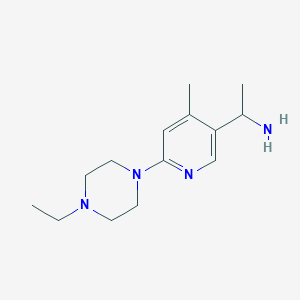
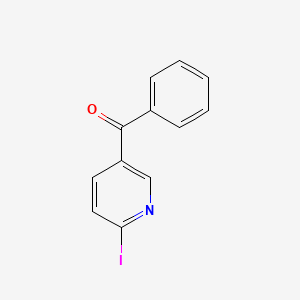
![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)

![Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate](/img/structure/B11792320.png)
![Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11792323.png)
![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)
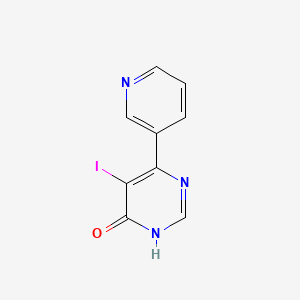
![1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11792345.png)
